2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid
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Overview
Description
2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is characterized by its unique structure, which includes a bromine atom and a carboxylic acid group attached to a hexahydro-cyclohepta[b]indole core. The presence of these functional groups makes it a valuable molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as 4-bromoaniline, followed by cyclization to form the indole ring. The carboxylic acid group is then introduced through a series of reactions, including oxidation and hydrolysis. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized indole compounds .
Scientific Research Applications
2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and natural product analogs.
Biology: The compound is used in studies of enzyme inhibition and receptor binding due to its unique structure.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into active sites of proteins, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole
- 2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester
- This compound amide
Uniqueness
Compared to similar compounds, this compound stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. The presence of both a bromine atom and a carboxylic acid group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C14H14BrNO2 |
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Molecular Weight |
308.17 g/mol |
IUPAC Name |
2-bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxylic acid |
InChI |
InChI=1S/C14H14BrNO2/c15-8-5-6-12-11(7-8)9-3-1-2-4-10(14(17)18)13(9)16-12/h5-7,10,16H,1-4H2,(H,17,18) |
InChI Key |
VMDSCLATYQTGKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C(C1)C(=O)O)NC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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